Acetone Semicarbazone-13C Acetone Semicarbazone-13C
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206994
InChI:
SMILES:
Molecular Formula: C₃¹³CH₉N₃O
Molecular Weight: 116.13

Acetone Semicarbazone-13C

CAS No.:

Cat. No.: VC0206994

Molecular Formula: C₃¹³CH₉N₃O

Molecular Weight: 116.13

* For research use only. Not for human or veterinary use.

Acetone Semicarbazone-13C -

Specification

Molecular Formula C₃¹³CH₉N₃O
Molecular Weight 116.13

Introduction

Chemical Structure and Properties

Acetone Semicarbazone-13C is characterized by its incorporation of the stable isotope carbon-13 at a specific position within the acetone portion of the molecule. This isotopic substitution alters the compound's spectroscopic properties while maintaining its chemical reactivity.

PropertyValueSource
Molecular FormulaC313CH9N3O
Molecular Weight116.13 g/mol
CAS NumberNot specifically listed in sources--
StructureSimilar to Acetone Semicarbazone but with 13C incorporation--
AppearancePresumed white to yellow crystalline powder (based on non-labeled version)
SolubilityLimited data available for 13C version
Storage ConditionRecommended in dark place, inert atmosphere, room temperature (based on non-labeled version)

The chemical structure of Acetone Semicarbazone-13C maintains the characteristic semicarbazone moiety, which consists of a hydrazine carboxamide group connected to the carbon of an acetone-derived imine. The carbon-13 isotope is typically incorporated at the carbonyl carbon position of the original acetone molecule, allowing for specific tracking in analytical applications.

Spectroscopic Properties and Characterization

The primary advantage of Acetone Semicarbazone-13C over its non-labeled counterpart is its enhanced spectroscopic characteristics, particularly in nuclear magnetic resonance (NMR) studies.

NMR Spectroscopic Features

Carbon-13 NMR spectroscopy of Acetone Semicarbazone-13C provides valuable structural insights:

  • The 13C-enriched carbon typically produces a significantly enhanced signal compared to naturally abundant 13C

  • In related semicarbazone compounds, the carbonyl carbon (C=O) signal of the urea derivative appears at approximately 155 ppm

  • The imine carbon (C=N) signals are also characteristic and can be used for structural confirmation

Biological Activity and Applications

Acetone Semicarbazone-13C inherits the biological properties of its non-labeled analogue while providing additional analytical capabilities for tracking and metabolic studies.

Antineoplastic Activity

Comparative Analysis with Related Compounds

Understanding Acetone Semicarbazone-13C in relation to similar compounds provides valuable context for its applications and properties.

Comparison with Non-labeled Acetone Semicarbazone

Acetone Semicarbazone-13C maintains the chemical properties of the non-labeled compound while providing enhanced spectroscopic capabilities:

PropertyAcetone SemicarbazoneAcetone Semicarbazone-13C
Molecular FormulaC4H9N3OC313CH9N3O
Molecular Weight115.13 g/mol116.13 g/mol
NMR PropertiesNatural abundance 13C signalsEnhanced signal at labeled position
Chemical ReactivityStandard semicarbazone reactivityIdentical to non-labeled variant
Biological ActivityAntineoplastic activity against EACPresumed identical activity

Comparison with Other Labeled Semicarbazones

Other 13C-labeled semicarbazones, such as Benzaldehyde-13C Semicarbazone, share similar applications in spectroscopic studies. Benzaldehyde-13C Semicarbazone has been noted for its use in NMR spectroscopy and has been studied for potential pharmacological activities.

Analytical Applications in Research

The incorporation of the 13C isotope makes Acetone Semicarbazone-13C particularly valuable in various analytical applications.

NMR Spectroscopy Applications

In NMR studies, Acetone Semicarbazone-13C offers several advantages:

  • Enhanced signal intensity at the labeled position

  • Ability to track specific carbons through chemical reactions

  • Potential for studying molecular dynamics and conformational changes

  • Applications in metabolic studies to track the fate of the compound

Photo-oxidation Studies

The photo-oxidation of semicarbazones has been studied using compounds such as Acetone Semicarbazone. Researchers have investigated TiO2-sensitized photo-oxidation of Acetone Semicarbazone, finding that increasing solvent polarity enhances the yield of photoproducts . The 13C-labeled version could provide additional insights into the mechanism of these photo-oxidation processes by allowing specific tracking of carbon atoms through the reaction pathway.

Future Research Directions

The unique properties of Acetone Semicarbazone-13C suggest several promising avenues for future research:

  • Detailed metabolic studies tracking the fate of the compound in biological systems using 13C NMR

  • Investigation of its mechanism of antineoplastic activity through isotopic labeling studies

  • Development of more effective synthetic routes to enhance yield and purity

  • Exploration of potential applications in other therapeutic areas

  • Combination with other analytical techniques to provide more comprehensive structural and metabolic information

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